molecular formula C26H21N3O3S B3710587 3-(1-BENZOFURAN-2-CARBONYL)-1-[3-(5,7-DIMETHYL-1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]THIOUREA

3-(1-BENZOFURAN-2-CARBONYL)-1-[3-(5,7-DIMETHYL-1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]THIOUREA

Cat. No.: B3710587
M. Wt: 455.5 g/mol
InChI Key: IEITZRACASGGQW-UHFFFAOYSA-N
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Description

3-(1-BENZOFURAN-2-CARBONYL)-1-[3-(5,7-DIMETHYL-1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]THIOUREA is a complex organic compound that features a benzofuran, benzoxazole, and thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-BENZOFURAN-2-CARBONYL)-1-[3-(5,7-DIMETHYL-1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]THIOUREA typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of Benzofuran-2-Carbonyl Chloride: This can be achieved by reacting benzofuran-2-carboxylic acid with thionyl chloride.

    Synthesis of Benzoxazole Derivative: The benzoxazole moiety can be synthesized through a cyclization reaction involving appropriate precursors.

    Coupling Reaction: The benzofuran-2-carbonyl chloride can be coupled with the benzoxazole derivative in the presence of a base to form the desired thiourea compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, purification techniques like chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiourea moiety.

    Reduction: Reduction reactions could target the carbonyl group or the benzoxazole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Organic Synthesis: It might be used as an intermediate in the synthesis of more complex molecules.

Biology

    Biological Activity: Compounds with similar structures have been studied for their antimicrobial, antifungal, and anticancer properties.

Medicine

    Drug Development:

Industry

    Materials Science: Possible use in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, in a biological context, the compound might interact with specific enzymes or receptors, inhibiting or activating their function. The benzofuran and benzoxazole moieties could play a role in binding to the target site, while the thiourea group might be involved in the chemical reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Benzofuran-2-carbonyl)-1-phenylthiourea
  • 3-(1-Benzofuran-2-carbonyl)-1-(2-methylphenyl)thiourea
  • 3-(1-Benzofuran-2-carbonyl)-1-(3,5-dimethylphenyl)thiourea

Uniqueness

The unique combination of benzofuran, benzoxazole, and thiourea moieties in 3-(1-BENZOFURAN-2-CARBONYL)-1-[3-(5,7-DIMETHYL-1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]THIOUREA may confer distinct chemical and biological properties, making it a compound of interest for further research and development.

Properties

IUPAC Name

N-[[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O3S/c1-14-11-15(2)23-20(12-14)27-25(32-23)18-8-6-9-19(16(18)3)28-26(33)29-24(30)22-13-17-7-4-5-10-21(17)31-22/h4-13H,1-3H3,(H2,28,29,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEITZRACASGGQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(O2)C3=C(C(=CC=C3)NC(=S)NC(=O)C4=CC5=CC=CC=C5O4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-BENZOFURAN-2-CARBONYL)-1-[3-(5,7-DIMETHYL-1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]THIOUREA
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(1-BENZOFURAN-2-CARBONYL)-1-[3-(5,7-DIMETHYL-1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]THIOUREA
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-(1-BENZOFURAN-2-CARBONYL)-1-[3-(5,7-DIMETHYL-1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]THIOUREA
Reactant of Route 4
3-(1-BENZOFURAN-2-CARBONYL)-1-[3-(5,7-DIMETHYL-1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]THIOUREA
Reactant of Route 5
3-(1-BENZOFURAN-2-CARBONYL)-1-[3-(5,7-DIMETHYL-1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]THIOUREA
Reactant of Route 6
3-(1-BENZOFURAN-2-CARBONYL)-1-[3-(5,7-DIMETHYL-1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]THIOUREA

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